molecular formula C33H27F3N8O B15495489 3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B15495489
M. Wt: 608.6 g/mol
InChI Key: XZUHTBDJOPUSRX-UHFFFAOYSA-N
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Description

3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C33H27F3N8O and its molecular weight is 608.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H27F3N8O

Molecular Weight

608.6 g/mol

IUPAC Name

3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C33H27F3N8O/c1-19-6-7-22(12-21(19)10-11-43-17-39-29-30(41-24-8-9-24)37-16-38-31(29)43)32(45)42-25-13-23(33(34,35)36)14-26(15-25)44-18-40-28-20(2)4-3-5-27(28)44/h3-7,10-18,24H,8-9H2,1-2H3,(H,42,45)(H,37,38,41)

InChI Key

XZUHTBDJOPUSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C=N2)C3=CC(=CC(=C3)NC(=O)C4=CC(=C(C=C4)C)C=CN5C=NC6=C(N=CN=C65)NC7CC7)C(F)(F)F

Origin of Product

United States

Biological Activity

3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antiviral and anticancer research. This article summarizes the current understanding of its biological activity, supported by various studies and experimental data.

  • Molecular Formula: C24H24F3N7O
  • Molecular Weight: 479.46 g/mol
  • CAS Number: 926922-22-7

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of purine and benzimidazole have demonstrated effectiveness against various viral targets, including HIV and HCV.

  • Inhibition of Viral Replication: Research has shown that certain structural modifications enhance the compound's ability to inhibit viral replication. Specifically, compounds with a purine base have been effective in targeting viral polymerases, leading to a reduction in viral load in vitro.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Its structure suggests potential interactions with cellular pathways involved in cancer progression.

  • Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, studies have shown that similar compounds can inhibit the phosphorylation of proteins involved in cell cycle regulation, leading to reduced cell viability in cancer cell lines.

Case Study 1: Antiviral Efficacy

In a study published in MDPI, a related compound was shown to inhibit the activity of NS5B RNA polymerase by over 95% in vitro, with IC50 values around 0.35 μM . This suggests that structural analogs could exhibit comparable or enhanced efficacy against viral targets.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on breast cancer cells, demonstrating that it could prevent the antiproliferative effects of alpha-difluoromethylornithine when activated . This indicates a potential role in modulating tumor growth through kinase inhibition.

Data Table: Summary of Biological Activities

Activity TypeTargetMechanismIC50 Value (μM)Reference
AntiviralNS5B RNA PolymeraseInhibition of viral replication0.35
AnticancerBreast Cancer CellsInhibition of cell proliferationN/A

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